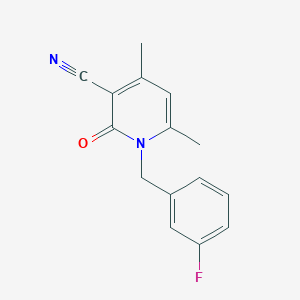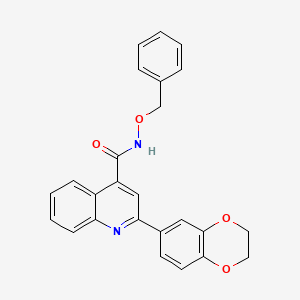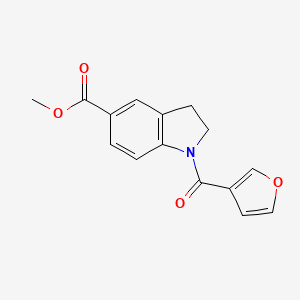
Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate, also known as MMFDIC, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MMFDIC is a heterocyclic compound that contains both an indole and a furan ring in its structure.
科学的研究の応用
Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate has also been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation.
作用機序
The mechanism of action of Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and modulation of various signaling pathways. It has also been shown to possess anti-angiogenic properties, which may contribute to its antitumor activity.
実験室実験の利点と制限
One of the main advantages of Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity to normal cells.
将来の方向性
There are several future directions for research on Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate. One area of interest is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another area of research is the investigation of the compound's potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate is a novel organic compound with promising applications in medicinal chemistry. Its potent antitumor activity and anti-inflammatory properties make it a promising candidate for the development of new cancer therapies and treatments for pain and inflammation. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
合成法
Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate can be synthesized using a multistep reaction sequence involving the condensation of 3-methylfuran-2-carboxylic acid with methyl anthranilate, followed by a cyclization reaction using trifluoroacetic acid. The final product is obtained by treating the intermediate with methyl iodide and sodium hydride in DMF.
特性
IUPAC Name |
methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-6-8-21-14(10)15(18)17-7-5-11-9-12(16(19)20-2)3-4-13(11)17/h3-4,6,8-9H,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGJUOCRHVMDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC3=C2C=CC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3-methylfuran-2-carbonyl)-2,3-dihydroindole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7539324.png)
methanone](/img/structure/B7539330.png)
![2-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B7539338.png)


![azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B7539374.png)



![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)
![5-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B7539406.png)
![methyl 5-[[1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl]amino]-1H-indazole-3-carboxylate](/img/structure/B7539414.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7539420.png)
